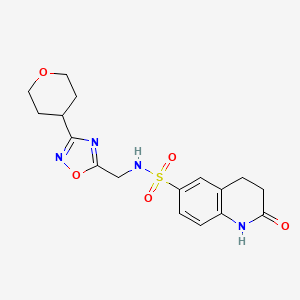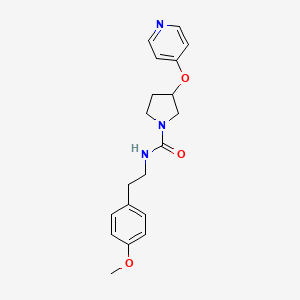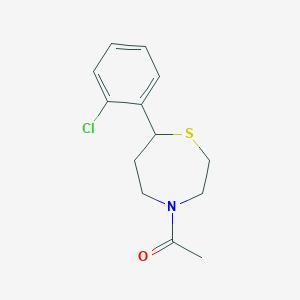![molecular formula C12H11ClF3N5O B2726064 3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide CAS No. 303153-04-0](/img/structure/B2726064.png)
3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and trifluoromethyl group . It also has a cyano group (-CN) and a butenamide moiety, which suggests it might exhibit properties of nitriles and amides.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyridine ring, a planar, aromatic ring system, would form the core of the molecule. The trifluoromethyl and chloro groups would add to the electron-withdrawing nature of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the pyridine ring might undergo electrophilic substitution, the cyano group might participate in nucleophilic addition, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar cyano and amide groups might increase its solubility in polar solvents . The trifluoromethyl group could increase its stability and lipophilicity .科学的研究の応用
Synthesis and Chemical Properties
- Chemical Synthesis Techniques : Research has been conducted on developing novel synthesis techniques for trifluoromethyl-containing compounds, which are valuable for their unique chemical properties. For instance, one study outlines a strategy using trifluoromethyl-containing building blocks for the preparation of aminopyrroles, highlighting the versatility of these compounds in organic synthesis (Khlebnikov et al., 2018).
- Reactions with Olefins : Another study explores the reactions of olefins with α-cyanoacetamide, demonstrating the formation of butenamides and buten-4-olides in the presence of manganese(III) acetate. This research contributes to understanding the reactivity of cyanoacetamide derivatives in synthetic chemistry (Sato et al., 1987).
Applications in Material Science and Catalysis
- Coordination Chemistry and Material Science : Research into the coordination modes of pyrrolide derivatives provides insights into the design of new materials and catalysts. For example, a study on the coordination modes of 2,5-di(tert-butyl)pyrrolide reveals important structural information for the development of zinc-based catalysts (Westerhausen et al., 1998).
- Catalytic Amination : The catalytic amination of pyridines with hydrazine derivatives presents a significant advancement in the synthesis of bifunctional hydrazinopyridine linkers, indicating potential applications in metal-bioconjugate syntheses (Arterburn et al., 2001).
Environmental and Agricultural Research
- Synthesis of Pesticides : A review on the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, which shares structural similarities with the compound , outlines its importance in the synthesis of pesticides, suggesting the relevance of such compounds in developing new agrochemicals (Xin-xin, 2006).
特性
IUPAC Name |
(Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N5O/c1-6(8(4-17)10(18)22)20-21(2)11-9(13)3-7(5-19-11)12(14,15)16/h3,5,20H,1-2H3,(H2,18,22)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSPMZIWLPNTJZ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2725981.png)

![3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide](/img/structure/B2725983.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2725984.png)
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2725985.png)

![ethyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725990.png)

![(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2725996.png)

![(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2726000.png)


![N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726004.png)